molecular formula C15H22N2O3 B6141424 4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide CAS No. 5460-28-6

4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide

Cat. No. B6141424
CAS RN: 5460-28-6
M. Wt: 278.35 g/mol
InChI Key: ITLPYCCJJISFNR-UHFFFAOYSA-N
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Description

4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

properties

IUPAC Name

4-methoxy-N-(3-morpholin-4-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-19-14-5-3-13(4-6-14)15(18)16-7-2-8-17-9-11-20-12-10-17/h3-6H,2,7-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLPYCCJJISFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203032
Record name Benzamide, 4-methoxy-N-(3-(4-morpholinyl)propyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzamide, 4-methoxy-N-(3-(4-morpholinyl)propyl)-

CAS RN

5460-28-6
Record name Benzamide, 4-methoxy-N-(3-(4-morpholinyl)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC25104
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 4-methoxy-N-(3-(4-morpholinyl)propyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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